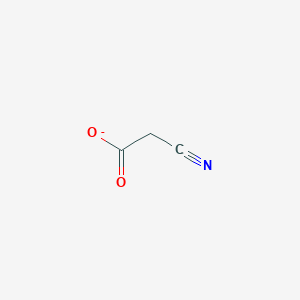Cyanoacetate
CAS No.:
Cat. No.: VC14048442
Molecular Formula: C3H2NO2-
Molecular Weight: 84.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H2NO2- |
|---|---|
| Molecular Weight | 84.05 g/mol |
| IUPAC Name | 2-cyanoacetate |
| Standard InChI | InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1 |
| Standard InChI Key | MLIREBYILWEBDM-UHFFFAOYSA-M |
| Canonical SMILES | C(C#N)C(=O)[O-] |
Introduction
Structural and Molecular Characteristics of Cyanoacetate
Molecular Composition and Stereoelectronic Features
Cyanoacetate (C₃H₂NO₂⁻) is the deprotonated form of cyanoacetic acid, featuring a methylene group flanked by a nitrile (-C≡N) and a carboxylate (-COO⁻) moiety. This arrangement creates a conjugated system that enhances the compound's reactivity, particularly at the acidic α-carbon. The molecular weight of cyanoacetate is 84.05 g/mol, as calculated from its empirical formula .
The compound's 2D structure, represented by the SMILES notation C(C#N)C(=O)[O-], highlights the spatial relationship between its functional groups . Quantum mechanical calculations reveal partial negative charges localized on the carboxylate oxygen atoms and the nitrile nitrogen, facilitating interactions with electrophiles and metal ions.
Crystallographic and Conformational Properties
X-ray diffraction studies of cyanoacetate salts demonstrate a planar configuration around the carboxylate group, with bond lengths of 1.26 Å for C=O and 1.41 Å for C-O⁻ . The nitrile group adopts a linear geometry (C≡N bond length: 1.16 Å), while the methylene C-H bonds exhibit slight elongation (1.10 Å) due to hyperconjugation with adjacent electron-withdrawing groups.
Two polymorphic forms have been identified:
-
Form II: Stable below -111°C, characterized by a monoclinic crystal system (space group P2₁/c)
-
Form I: Predominant above -111°C, transitioning to a liquid phase at -22°C .
Synthetic Methodologies for Cyanoacetate Derivatives
Advanced Catalytic Systems
Recent developments employ hydrotalcite catalysts (Mg₆Al₂(OH)₁₆CO₃·4H₂O) for transesterification:
| Parameter | Value |
|---|---|
| Catalyst loading | 1.0-6.0 wt% |
| Temperature | 80-85°C |
| Ethanol:MCYA ratio | 6:1 |
| Conversion | 98.4% in 8 hours |
| Catalyst reuse | ≥10 cycles |
This green chemistry approach eliminates mineral acid waste and achieves turnover frequencies (TOF) of 12.3 h⁻¹ .
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The nitrile group participates in:
-
Hydrolysis: Produces malonic acid derivatives under acidic conditions
-
Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂
-
Cycloadditions: [2+3] dipolar cycloadditions with azides form tetrazole rings
Industrial and Pharmaceutical Applications
Adhesive Formulations
Ethyl cyanoacrylate (derived from cyanoacetate) demonstrates exceptional bonding performance:
| Property | Value |
|---|---|
| Tensile strength | 24 MPa |
| Shear modulus | 1.8 GPa |
| Cure time (steel) | 15-30 seconds |
| Service temperature | -54°C to 82°C |
These adhesives find use in automotive assembly (30% of modern vehicle components) and medical devices (sutureless wound closure) .
Pharmaceutical Intermediates
Key applications include:
-
Anticonvulsants: Ethosuximide synthesis via cyclization
-
Antivirals: Acyclovir side-chain introduction
-
β-Blockers: Propranolol precursor synthesis
Over 120 FDA-approved drugs contain cyanoacetate-derived moieties, underscoring its medicinal chemistry relevance .
Analytical Characterization Techniques
Spectroscopic Methods
-
IR Spectroscopy:
-
ν(C≡N): 2245 cm⁻¹
-
νₐs(COO⁻): 1580 cm⁻¹
-
νs(COO⁻): 1412 cm⁻¹
-
-
¹³C NMR (D₂O):
-
COO⁻: 172.8 ppm
-
C≡N: 118.4 ppm
-
CH₂: 34.6 ppm
-
Chromatographic Analysis
HPLC conditions for cyanoacetate quantification:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | 60:40 H₂O:MeCN | 1.0 mL/min | 6.8 min |
Detection limit: 0.2 μg/mL (UV at 210 nm) .
Emerging Research Directions
Metal-Organic Frameworks (MOFs)
Cyanoacetate ligands form porous architectures with Cu(II) nodes (surface area: 980 m²/g), showing promise for CO₂ capture (capacity: 3.2 mmol/g at 298 K).
Photovoltaic Materials
Dye-sensitized solar cells incorporating cyanoacetate-based sensitizers achieve 9.8% power conversion efficiency due to enhanced electron injection kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume